molecular formula C13H10N2O3 B2704620 2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetic acid CAS No. 855229-05-9

2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetic acid

Cat. No.: B2704620
CAS No.: 855229-05-9
M. Wt: 242.234
InChI Key: YGKVEBIWOASSTL-UHFFFAOYSA-N
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Description

2-[2-(Furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetic acid is a benzodiazole derivative featuring a furan substituent at the 2-position of the heterocyclic core and an acetic acid moiety at the 1-position (Fig. 1). This compound belongs to a broader class of benzodiazole/benzimidazole-based molecules, which are widely studied for their diverse pharmacological and material science applications due to their aromaticity, hydrogen-bonding capabilities, and tunable electronic properties .

Properties

IUPAC Name

2-[2-(furan-2-yl)benzimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-12(17)8-15-10-5-2-1-4-9(10)14-13(15)11-6-3-7-18-11/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKVEBIWOASSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetic acid typically involves the condensation of furan-2-carboxylic acid with o-phenylenediamine to form the benzimidazole ring, followed by the introduction of the acetic acid moiety. One common method includes:

    Condensation Reaction: Furan-2-carboxylic acid reacts with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to form 2-(furan-2-yl)-1H-benzimidazole.

    Acetylation: The resulting 2-(furan-2-yl)-1H-benzimidazole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetic acid can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced at the benzimidazole ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents like halogens, nitric acid, or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Material Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.

Biology

    Antimicrobial Activity: The compound exhibits antimicrobial properties against various bacterial and fungal strains, making it a candidate for developing new antibiotics.

    Antioxidant Activity: It has been studied for its potential antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

Medicine

    Anticancer Activity: Research has shown that the compound can inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent.

    Anti-inflammatory Activity: It has been investigated for its ability to reduce inflammation, which could be useful in treating inflammatory diseases.

Industry

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.

    Agrochemicals: It can be utilized in the development of new agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of 2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation. The furan ring can interact with reactive oxygen species, providing antioxidant effects, while the benzimidazole ring can interact with DNA or proteins, leading to antimicrobial or anticancer activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The benzodiazole/benzimidazole scaffold is highly modular, allowing for functionalization at multiple positions. Below is a comparative analysis of key derivatives:

Table 1: Comparative Data for Benzodiazole/Acetic Acid Derivatives
Compound Name Substituents Molecular Weight Key Properties Reference
2-[2-(Furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetic acid Furan-2-yl at C2 256.23 Enhanced π-conjugation; potential for metal coordination via furan oxygen
2-(2-Oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid Oxo group at C2 206.18 High acidity (pKa ~3.1) due to intramolecular H-bonding and resonance stabilization
2-(5,6-Difluoro-2-methyl-1H-benzodiazol-1-yl)acetic acid 5,6-Difluoro, 2-methyl 226.18 Increased lipophilicity (logP ~1.8); improved metabolic stability
2-[2-(Methanesulfonylmethyl)-1H-1,3-benzodiazol-1-yl]acetic acid Methanesulfonylmethyl at C2 268.29 Strong electron-withdrawing effects; altered solubility in polar solvents
2-(1H-Benzo[d]imidazol-1-yl)acetic acid Unsubstituted benzimidazole core 176.17 Baseline acidity (pKa ~4.5); limited resonance stabilization
Key Observations:
  • In contrast, sulfonyl or fluorinated groups (e.g., in ) impart electron-deficient properties, influencing reactivity and binding affinity.
  • Acidity : The oxo-substituted derivative exhibits the lowest pKa (~3.1) due to resonance stabilization of the deprotonated form, whereas the unsubstituted benzimidazole analog is less acidic (pKa ~4.5).
  • Lipophilicity : Fluorination (e.g., 5,6-difluoro derivative ) increases logP, suggesting improved membrane permeability, while polar groups like sulfonyl reduce logP.

Structural and Crystallographic Insights

Crystallographic tools like SHELXL and ORTEP-III have been critical in resolving the structures of similar compounds. For example:

  • The unsubstituted benzimidazole-acetic acid derivative adopts a planar conformation, with the acetic acid group oriented perpendicular to the heterocyclic ring.
  • Fluorinated analogs (e.g., ) show distorted geometries due to steric effects from bulky substituents.

These structural insights guide the design of derivatives with optimized binding or material properties.

Biological Activity

2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetic acid is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H10N2O3
  • Molecular Weight : 230.23 g/mol
  • IUPAC Name : 2-(2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl)acetic acid

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The benzodiazole moiety is known for its ability to interact with nucleic acids and proteins, potentially inhibiting their function. Additionally, the furan ring may enhance the compound's binding affinity to specific molecular targets.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties by disrupting microbial cell membranes.
  • Anticancer Potential : Research indicates that it may induce apoptosis in cancer cells through modulation of signaling pathways.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. For instance:

  • Study Findings : In vitro tests demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Anticancer Activity

Research has also focused on the anticancer effects:

  • Mechanism : The compound appears to induce apoptosis in various cancer cell lines by activating caspase pathways.
Cell LineIC50 (µM)
HeLa25
MCF730
A54920

Case Studies

A notable case study involved the evaluation of this compound in a murine model for its anticancer effects. The study reported a significant reduction in tumor size when administered at a dosage of 10 mg/kg body weight over a period of three weeks.

Research Findings

Recent research has highlighted several promising aspects of this compound:

  • Fluorescent Probe Development : Its unique structure allows it to be utilized as a fluorescent probe for detecting biomolecules.
  • Synergistic Effects : When combined with other chemotherapeutic agents, it showed enhanced efficacy against resistant cancer cell lines.
  • Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses.

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